Antimicrobial Potency: 1,2,3-Thiadiazole Carbothioamide Scaffold vs. 1,2,3-Selenadiazole and Reference Antibiotics
1,2,3-Thiadiazole-4-carbothioamide derivatives demonstrate potent antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.625 to 6.25 μg/mL against reference microbes including Candida albicans, Escherichia coli, and Staphylococcus aureus [1]. In direct comparison, the 1,2,3-thiadiazole derivative 4c exhibited superior antibacterial activity against S. aureus compared to the corresponding 1,2,3-selenadiazole derivative 4b, which showed no activity against S. aureus at 10 μg/mL [1]. Furthermore, the antimicrobial activity of 1,2,3-thiadiazole derivatives at 10 μg/mL was comparable to 5 μg/mL of chloramphenicol or cyclohexamide [1].
| Evidence Dimension | Antimicrobial Activity (MIC) |
|---|---|
| Target Compound Data | MIC range: 0.625 - 6.25 μg/mL (1,2,3-thiadiazole derivatives) [1] |
| Comparator Or Baseline | 1,2,3-selenadiazole derivatives: inactive against S. aureus at 10 μg/mL; Chloramphenicol/Cyclohexamide: 5 μg/mL reference [1] |
| Quantified Difference | 1,2,3-thiadiazole derivatives are active against S. aureus (inhibition zone at 10 μg/mL) while 1,2,3-selenadiazole analog 4b is inactive [1] |
| Conditions | In vitro antimicrobial susceptibility testing; broth microdilution method; reference strains including C. albicans, E. coli, E. faecalis, S. typhi, and S. aureus [1] |
Why This Matters
Demonstrates that the 1,2,3-thiadiazole scaffold provides a distinct antimicrobial spectrum not replicated by the selenadiazole analog, justifying the selection of the thiadiazole-based compound for antibacterial or antifungal screening campaigns.
- [1] Mhaidat, N. M., Al-Smadi, M., Al-Momani, F., Alzoubi, K. H., Mansi, I., & Al-Balas, Q. (2015). Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. Drug Design, Development and Therapy, 9, 3645–3652. View Source
